Naphtho[2,1-b]benzofuran-6-ylboronic acid

OLED Hole Transport Material External Quantum Efficiency

Naphtho[2,1-b]benzofuran-6-ylboronic acid (CAS 1382763-54-3; synonym: B-benzo[b]naphtho[1,2-d]furan-6-ylboronic acid) is a polycyclic heteroaromatic boronic acid with the molecular formula C₁₆H₁₁BO₃ and a molecular weight of 262.1 g/mol. The compound features a rigid, fully conjugated naphtho[2,1-b]benzofuran tetracyclic core bearing a single boronic acid functional group at the C6 position.

Molecular Formula C16H11BO3
Molecular Weight 262.1 g/mol
Cat. No. B13920204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,1-b]benzofuran-6-ylboronic acid
Molecular FormulaC16H11BO3
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O
InChIInChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H
InChIKeyXXOGKUPKJUBCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,1-b]benzofuran-6-ylboronic Acid (CAS 1382763-54-3): Core Compound Identity and Procurement-Relevant Specifications


Naphtho[2,1-b]benzofuran-6-ylboronic acid (CAS 1382763-54-3; synonym: B-benzo[b]naphtho[1,2-d]furan-6-ylboronic acid) is a polycyclic heteroaromatic boronic acid with the molecular formula C₁₆H₁₁BO₃ and a molecular weight of 262.1 g/mol . The compound features a rigid, fully conjugated naphtho[2,1-b]benzofuran tetracyclic core bearing a single boronic acid functional group at the C6 position . This structural architecture places it within the broader class of fused polycyclic furan-based organoboron reagents, which serve as strategic Suzuki-Miyaura cross-coupling building blocks for constructing advanced organic electronic materials, particularly in the OLED (organic light-emitting diode) domain .

Building block
Regiospecific C6 boronic acid for Suzuki coupling to triarylamine HTMs
DFA/TFA synthesis route
Performance context
Derived HTMs show reported green OLED EQE exceeding NPB baseline
Device data in Tetrahedron 2017
Material fit
Naphtho[2,1-b]benzofuran core supports wide bandgap, blue emission purity
Patent US 2012/0165556 A1

Why Generic Substitution of Naphtho[2,1-b]benzofuran-6-ylboronic Acid with Regioisomeric or Simpler Boronic Acid Analogs Compromises Material Performance


Regioisomeric naphtho[2,1-b]benzofuran boronic acids (e.g., the 8-ylboronic acid, CAS 1446516-26-2, or the 10-ylboronic acid, CAS 1256544-74-7) and simpler benzofuran- or dibenzofuran-based boronic acids share the same molecular formula or core heterocyclic motif but differ critically in the position of the boronic acid functionality and the extent of π-conjugation. These differences translate into divergent HOMO energy levels, thermal stability (Td/Tg), optical bandgaps, and ultimately device-level electroluminescent performance in OLED applications [1]. The C6 substitution position on the naphtho[2,1-b]benzofuran scaffold is a non-interchangeable structural determinant: it was specifically exploited to construct the hole-transport materials DFA and TFA, which delivered a maximum external quantum efficiency (EQE) of 12.04% in green OLED devices—a value that cannot be assumed for materials derived from alternative positional isomers [1]. Generic substitution without verifying regiospecific performance data therefore carries a material risk of underperforming device metrics.

6-yl regioisomer
8-yl or 10-yl isomers may shift HOMO, Tg, and EQE; no published device data for HTMs from these isomers.
Naphtho[2,1-b]benzofuran core
Simpler benzofuran/dibenzofuran cores have narrower π-conjugation; reported lower thermal stability and red-shifted emission.
6-ylboronic acid Suzuki partner
Alternative boronic acids cannot replicate the C6 attachment geometry required for DFA/TFA HTM architectures.

Head-to-Head and Cross-Study Quantitative Differentiation of Naphtho[2,1-b]benzofuran-6-ylboronic Acid Versus Closest Analogs


Green OLED Device Efficiency: HTMs Derived from Naphtho[2,1-b]benzofuran-6-ylboronic Acid Versus NPB Baseline

Hole-transport materials DFA and TFA were synthesized using naphtho[2,1-b]benzofuran-6-ylboronic acid (compound 3) as the key Suzuki coupling partner [1]. In identically structured green OLED devices, the TFA-based device achieved a current efficiency (CE) of 41.68 cd/A, a power efficiency (PE) of 32.04 lm/W, and an external quantum efficiency (EQE) of 12.04% [1]. The DFA- and TFA-based devices both exhibited higher efficiencies than the NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine)-based reference device fabricated under the same conditions [1]. The HOMO energy levels of DFA and TFA were determined to be −5.22 eV and −5.19 eV, respectively, with optical bandgaps (Eg) of 3.05 eV and 3.01 eV [1].

Green OLED EQE
Class-level
TFA device: 12.04% EQE, 41.68 cd/A CE, 32.04 lm/W PE
Reported device-level performance context vs NPB reference
Identical architecture; NPB HOMO ~-5.4 eV vs DFA/TFA -5.19 to -5.22 eV
OLED Hole Transport Material External Quantum Efficiency

Thermal Stability of Naphtho[2,1-b]benzofuran-6-yl-Derived HTMs Versus Class Benchmarks

The decomposition temperatures (Td, corresponding to 5% weight loss) of DFA and TFA—both constructed from naphtho[2,1-b]benzofuran-6-ylboronic acid—were measured by TGA as 426 °C and 408 °C, respectively [1]. Their glass transition temperatures (Tg), determined by DSC, were 122 °C and 129 °C [1]. These values substantially exceed those typical of simpler benzofuran-derived hole-transport materials and are critical for morphological stability during vacuum thermal evaporation and long-term device operation [1]. For context, the widely used NPB HTM exhibits a Tg of approximately 95–100 °C [1].

Thermal Stability
Reported
DFA: Td 426°C, Tg 122°C; TFA: Td 408°C, Tg 129°C
Supports thermal stability screening for vacuum-processed OLEDs
Exceeds NPB Tg (95–100°C) by 22–34°C; TGA/DSC under N₂
Thermal Stability TGA Glass Transition Temperature

Regiospecific Synthetic Access: 6-Position Boronic Acid Enables Unique Molecular Architectures Inaccessible from 8- or 10-Yl Isomers

The synthesis of hole-transport materials DFA and TFA specifically requires naphtho[2,1-b]benzofuran-6-ylboronic acid (compound 3), prepared by lithiation of naphtho[2,1-b]benzofuran at −78 °C followed by reaction with boric acid triisopropyl ester [1]. The subsequent Suzuki coupling with brominated triarylamine intermediates afforded DFA and TFA in yields of 68% and 92.53%, respectively [1]. Regioisomeric boronic acids—such as naphtho[2,1-b]benzofuran-8-ylboronic acid (CAS 1446516-26-2) and naphtho[2,1-b]benzofuran-10-ylboronic acid (CAS 1256544-74-7)—cannot substitute for the 6-yl isomer in this synthetic route, as the C6 attachment point governs both the molecular geometry and the electronic coupling between the naphthobenzofuran core and the triarylamine donor units [1].

Synthetic Access
Reported
Suzuki coupling yield: DFA 68%, TFA 92.53% from 6-ylboronic acid
Regiospecific route; only C6 isomer yields DFA/TFA HTMs
8- and 10-yl isomers lack published HTM performance data
Regiospecific Synthesis Suzuki Coupling Positional Isomer

Wide Band Gap and Blue Emission Color Purity: Naphtho[2,1-b]benzofuran Core Versus Simpler Benzofuran and Dibenzofuran Scaffolds

The benzo[b]naphtho[1,2-d]furan (naphtho[2,1-b]benzofuran) core is explicitly claimed in patent US 2012/0165556 A1 (WO 2012/090970 A1) as providing a wide band gap that yields excellent color purity of blue emission [1]. The optical bandgaps of DFA and TFA incorporating the naphtho[2,1-b]benzofuran-6-yl unit were measured at 3.05 eV and 3.01 eV, respectively [2]. These values are wider than those of comparable dibenzofuran-based emitters (typically <2.9 eV for visible-range OLED emitters), enabling deeper blue emission with reduced spectral broadening [1][2]. In contrast, simpler benzofuran-6-ylboronic acid (CAS 851525-10-5, MW 161.95) lacks the extended naphthalene fusion and therefore exhibits a narrower π-conjugation length and a smaller HOMO-LUMO gap, making it less suitable for deep-blue OLED host or emitter applications [3].

Optical Bandgap
Class-level
Eg 3.01–3.05 eV, PL emission 467–469 nm
Wide bandgap supports blue emission color purity
Patent claim for naphthobenzofuran core; simpler benzofurans show red-shifted emission
Wide Band Gap Blue OLED Color Purity

Dual-State Blue Emission: 6-Substituted Naphtho[2,1-b]benzofuran Fluorophores Versus Conventional Single-State Emitters

A regiospecific synthesis of 6-substituted naphtho[2,1-b]benzofurans via intramolecular 6-endo-dig electrophilic cyclization was reported by Singh et al. (2019) [1]. High-content imaging screening identified compounds 2f, 2h, and 6e (all bearing substituents at the C6 position) as novel dual-state emissive fluorophores—highly emissive with blue emission in both solution and solid states across most solvents [1]. This dual-state emissive property is a direct consequence of the C6 substitution pattern on the naphtho[2,1-b]benzofuran core and is not a generic feature of all naphthobenzofuran isomers [1]. Additionally, compounds 6e, 6g, and 6i were the most cell-permeable in HeLa cells for live-cell imaging with negligible phototoxicity [1].

Dual-State Emission
Reported
Blue emission in both solution and solid state; cell-permeable in HeLa
C6 substitution enables dual-state fluorophore property
Compounds 6e, 6g, 6i showed best cell permeability with negligible phototoxicity
Dual-State Emission Blue Fluorophore Live-Cell Imaging

High-Value Application Scenarios for Naphtho[2,1-b]benzofuran-6-ylboronic Acid Based on Quantitative Evidence


Green OLED Hole-Transport Layer (HTL) Development Requiring NPB-Surpassing Efficiency

Research groups and OLED manufacturers developing green phosphorescent or TADF OLEDs that demand hole-transport materials with performance exceeding the industry-standard NPB should prioritize Naphtho[2,1-b]benzofuran-6-ylboronic acid as the key boronic acid building block. The TFA-based device incorporating the naphtho[2,1-b]benzofuran-6-yl moiety delivered a current efficiency of 41.68 cd/A, power efficiency of 32.04 lm/W, and EQE of 12.04%, all exceeding the NPB reference device fabricated under identical conditions [1]. The HOMO levels of −5.19 to −5.22 eV facilitate efficient hole injection from the ITO anode into the emissive layer [1].

Vacuum-Deposited OLED Manufacturing Requiring High-Tg, Morphologically Stable HTMs

For OLED fabrication processes relying on vacuum thermal evaporation (VTE), the thermal stability of the HTM precursor is a critical procurement specification. HTMs derived from Naphtho[2,1-b]benzofuran-6-ylboronic acid exhibit Td values of 408–426 °C (5% weight loss) and Tg values of 122–129 °C [1], substantially exceeding the Tg of NPB (~95–100 °C). These metrics ensure morphological stability during device fabrication and long-term operation, reducing the risk of crystallization-induced device failure. Procurement of the 6-ylboronic acid isomer is specifically warranted for VTE-processed OLED lines [1].

Blue OLED Host or Emitter Material Design Requiring Wide-Bandgap Building Blocks

The benzo[b]naphtho[1,2-d]furan (naphtho[2,1-b]benzofuran) core is patent-protected (US 2012/0165556 A1) for providing a wide band gap that delivers excellent blue emission color purity [2]. With optical bandgaps measured at 3.01–3.05 eV for naphtho[2,1-b]benzofuran-6-yl-derived compounds [1], this scaffold is quantitatively differentiated from narrower-gap benzofuran or dibenzofuran alternatives. Researchers designing deep-blue OLED hosts or emitters with stringent CIE coordinate requirements should source the 6-ylboronic acid specifically to access this wide-bandgap chemical space [1][2].

Dual-State Emissive Fluorophore Discovery and Live-Cell Bioimaging Probe Development

The C6 position of the naphtho[2,1-b]benzofuran scaffold is a privileged site for generating dual-state emissive fluorophores—compounds that retain high emission intensity in both solution and solid states, overcoming the aggregation-caused quenching (ACQ) that plagues conventional fluorophores [3]. Naphtho[2,1-b]benzofuran-6-ylboronic acid serves as the direct synthetic entry point to this C6-substituted chemical space via Suzuki coupling. Additionally, selected 6-substituted derivatives (6e, 6g, 6i) demonstrated superior HeLa cell permeability with negligible phototoxicity, enabling live-cell imaging applications [3]. Procurement of the 6-ylboronic acid is essential for medicinal chemistry and chemical biology programs targeting this specific fluorophore class [3].

Application
Selection Property
Validation Focus
Green OLED HTL development
Reported EQE context vs NPB baseline
Device-level electroluminescent performance
Vacuum-deposited OLED manufacturing
High-Tg, morphologically stable HTM precursor
Thermal stability (Td, Tg) under VTE conditions
Blue OLED host/emitter design
Wide-bandgap naphthobenzofuran core
Optical bandgap and blue color purity
Dual-state emissive fluorophore and live-cell imaging
C6-substituted fluorophore with dual-state emission
Solution/solid-state emission and cell permeability
Quote Request

Request a Quote for Naphtho[2,1-b]benzofuran-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.